molecular formula C10H12O B8550942 Spiro[4.5]deca-6,9-dien-8-one

Spiro[4.5]deca-6,9-dien-8-one

Cat. No. B8550942
M. Wt: 148.20 g/mol
InChI Key: VSNNEKVBNNZXJV-UHFFFAOYSA-N
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Patent
US08791288B2

Procedure details

A 25% sodium hydroxide aqueous solution, 4.8 g, was added to 5.5 g of p-(4-chlorobutyl)phenol and stirred. The mixture was slowly heated under reduced pressure while removing water (until 120° C. at 50 Pa) and subsequently heated to 180-200° C., at which a distillate was collected. There was obtained 2.11 g (yield 47%) of spiro[4.5]deca-6,9-dien-8-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl[CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1>>[CH2:4]1[C:8]2([CH:13]=[CH:12][C:11](=[O:14])[CH:10]=[CH:9]2)[CH2:7][CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.5 g
Type
reactant
Smiles
ClCCCCC1=CC=C(C=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 (± 10) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly heated under reduced pressure
CUSTOM
Type
CUSTOM
Details
while removing water (until 120° C. at 50 Pa)
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
C1CCCC12C=CC(C=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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